Ethyl 3-phenethylbenzoate
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Description
Molecular Structure Analysis
The molecular structure of similar compounds like phenyl benzoate has been calculated using Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** .
Physical and Chemical Properties Analysis
Ethyl 3-phenethylbenzoate has been studied for its anti-corrosion properties on mild steel in a 200 ppm NaCl medium using electrochemical measurements and theoretical studies . More detailed physical and chemical property values can be found in ECHA’s databases .
Future Directions
Properties
IUPAC Name |
ethyl 3-(2-phenylethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVHYYZJZZISC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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